molecular formula C11H8BrN3O4 B2860104 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 514800-72-7

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2860104
CAS No.: 514800-72-7
M. Wt: 326.106
InChI Key: VGWJEMWTFJJPLX-UHFFFAOYSA-N
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Description

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound characterized by its bromo and nitro groups attached to a pyrazole ring, which is further linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves multiple steps, starting with the preparation of 4-bromo-1H-pyrazole and its subsequent nitration. The benzoic acid moiety is then introduced through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyrazoles and benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets, aiding in the discovery of new drugs.

Medicine: This compound has potential medicinal applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity contribute to its widespread use in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and nitro groups enhance its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-[(3-bromo-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

  • 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)ethyl]benzoic acid

  • 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)propyl]benzoic acid

Uniqueness: 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid stands out due to its specific arrangement of substituents on the pyrazole ring, which influences its reactivity and biological activity. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWJEMWTFJJPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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